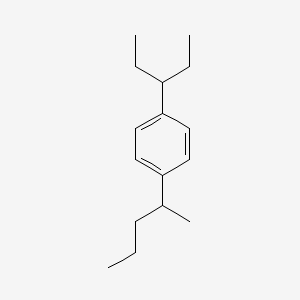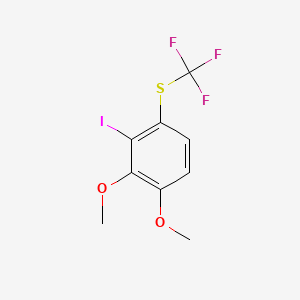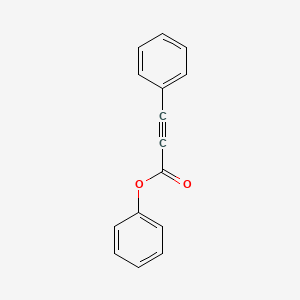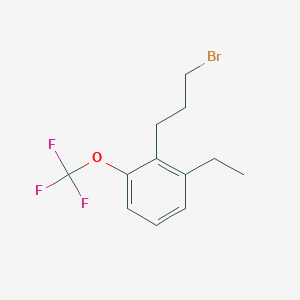
1-(2-Pentyl)-4-(3-pentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pentyl)-4-(3-pentyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two pentyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pentyl)-4-(3-pentyl)benzene typically involves the alkylation of benzene with pentyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Benzene+Pentyl HalideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Pentyl)-4-(3-pentyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of pentylbenzoic acids or pentylbenzophenones.
Reduction: Formation of 1-(2-pentyl)-4-(3-pentyl)cyclohexane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Pentyl)-4-(3-pentyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on aromatic ring reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Pentyl)-4-(3-pentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its aromatic structure enables π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyl)-4-(3-methyl)benzene: Similar structure with methyl groups instead of pentyl groups.
1-(2-Ethyl)-4-(3-ethyl)benzene: Ethyl groups instead of pentyl groups.
1-(2-Propyl)-4-(3-propyl)benzene: Propyl groups instead of pentyl groups.
Uniqueness
1-(2-Pentyl)-4-(3-pentyl)benzene is unique due to the longer alkyl chains, which can significantly influence its physical properties, such as boiling point and solubility, compared to its shorter-chain analogs. The increased hydrophobicity and steric effects of the pentyl groups also impact its chemical reactivity and interactions with other molecules.
Propiedades
Número CAS |
101371-20-4 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
1-pentan-2-yl-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C16H26/c1-5-8-13(4)15-9-11-16(12-10-15)14(6-2)7-3/h9-14H,5-8H2,1-4H3 |
Clave InChI |
ZMJKPBLBOSIOHA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=CC=C(C=C1)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















